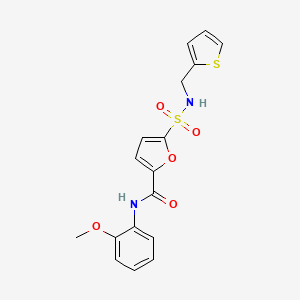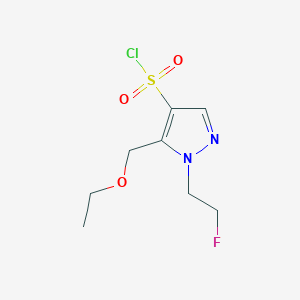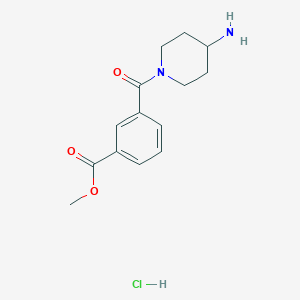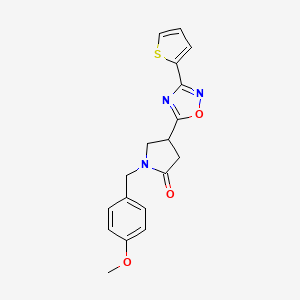
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide, also known as CDDO-EA, is a synthetic compound that has been widely studied for its potential therapeutic effects. This compound belongs to the triterpenoid family of compounds, which are known for their anti-inflammatory, anti-cancer, and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide has been shown to activate Nrf2 and increase the expression of antioxidant and detoxification enzymes, which may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide is its broad-spectrum anti-inflammatory and anti-cancer effects. It has been shown to be effective against a wide range of cancer types and inflammatory conditions. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to explore its potential in combination with other drugs or therapies. Finally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
In conclusion, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide is a synthetic compound with potential therapeutic effects in various diseases. Its anti-inflammatory, anti-cancer, and antioxidant properties make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide involves several steps. The starting material is 2,3-dimethyl-2-butene, which is reacted with acrolein to form a diastereomeric mixture of 3-(3,4-dimethyl-5-oxo-2,5-dihydrofuran-2-yl)acrylic acid. The mixture is then subjected to a Wittig reaction with triphenylphosphine and an appropriate aldehyde to form the corresponding α,β-unsaturated ketone. The resulting ketone is then reacted with cyanamide and ammonium acetate to form the desired pyridine derivative. Finally, the pyridine derivative is reacted with 2-ethylphenylacetic acid to form 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide.
Scientific Research Applications
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties. 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-4-14-7-5-6-8-16(14)20-17(22)11-21-13(3)9-12(2)15(10-19)18(21)23/h5-9H,4,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTMFNOXOJVZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2952884.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2952885.png)

![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2952891.png)

![(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2952894.png)



![6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952902.png)

![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2952905.png)